molecular formula C20H13F3N2O2S B2729687 3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326913-86-3

3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2729687
CAS RN: 1326913-86-3
M. Wt: 402.39
InChI Key: IZDQFFKXBPGMAJ-UHFFFAOYSA-N
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Description

3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H13F3N2O2S and its molecular weight is 402.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Reactions : A study detailed the synthesis of thieno[2,3-d]pyrimidine compounds, which showed high biological activities due to their structure. These derivatives acted as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities, highlighting the compound's potential in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).

Antioxidant Activity : Another research focused on the synthesis of thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole, which were screened for their in vitro antioxidant activity. Certain compounds showed significant radical scavenging activity, suggesting potential for therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Structural and SAR Studies

GnRH Receptor Antagonists : Thieno[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and studied for their potential as human GnRH receptor antagonists. This research aimed at treating reproductive diseases, revealing the importance of certain substituents for receptor binding activity (Guo et al., 2003).

Nonlinear Optical (NLO) Properties

NLO and Electronic Properties : A study investigated the NLO properties of thienopyrimidine derivatives, demonstrating their potential in medicine and nonlinear optics. This highlights the compound's relevance beyond biological activities, into areas like optoelectronics (Hussain et al., 2020).

Antitumor Activity

Antitumor Derivatives : New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity against various human cancer cell lines. This study expands the compound's potential therapeutic applications, showing significant anticancer activity (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

3-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)14-6-4-5-13(11-14)12-24-16-9-10-28-17(16)18(26)25(19(24)27)15-7-2-1-3-8-15/h1-11,16-17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEMILREIYUWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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